2-bromo-5-isocyanato-1,3-dimethoxybenzene
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Overview
Description
2-Bromo-5-isocyanato-1,3-dimethoxybenzene is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its bromine, isocyanate, and dimethoxy functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-isocyanato-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method starts with 1,3-dimethoxybenzene, which undergoes bromination to introduce the bromine atom at the 2-position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-isocyanato-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions:
Bromination: Typically involves bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Isocyanate Introduction: Often involves phosgene or triphosgene in the presence of a base like pyridine.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Addition Products: Urethanes and ureas are common products when reacting with alcohols and amines, respectively.
Scientific Research Applications
2-Bromo-5-isocyanato-1,3-dimethoxybenzene is used extensively in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-isocyanato-1,3-dimethoxybenzene involves its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which is crucial in forming conjugates with proteins and other biomolecules.
Bromine Atom: Can participate in substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar in structure but lacks the isocyanate group, making it less reactive in forming covalent bonds with nucleophiles.
2-Bromo-1,3-dimethoxybenzene: Similar but without the isocyanate group, limiting its applications in forming stable conjugates.
Uniqueness: 2-Bromo-5-isocyanato-1,3-dimethoxybenzene is unique due to the presence of both bromine and isocyanate groups, which allow for a wide range of chemical reactions and applications in various fields .
Properties
IUPAC Name |
2-bromo-5-isocyanato-1,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-7-3-6(11-5-12)4-8(14-2)9(7)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXWJUDBVDLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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